molecular formula C16H25Cl2NO2S B10954285 2,5-dichloro-N-decylbenzenesulfonamide

2,5-dichloro-N-decylbenzenesulfonamide

Cat. No.: B10954285
M. Wt: 366.3 g/mol
InChI Key: GPYMUHYLHHIAHF-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-decylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chlorine atoms at the 2- and 5-positions and a decyl (10-carbon alkyl) chain attached to the sulfonamide nitrogen. Its molecular formula is C₁₆H₂₅Cl₂NO₂S, with a molecular weight of 378.34 g/mol. The compound’s structure combines a hydrophobic decyl chain with a polar sulfonamide group and electron-withdrawing chlorine substituents, rendering it amphiphilic.

The chlorine atoms enhance electrophilicity and may influence intermolecular interactions (e.g., halogen bonding), while the decyl chain contributes to lipophilicity, impacting solubility and aggregation behavior. Synthetically, it can be derived via sulfonylation of 2,5-dichlorobenzenesulfonyl chloride with decylamine, though detailed protocols are sparse in open literature.

Properties

Molecular Formula

C16H25Cl2NO2S

Molecular Weight

366.3 g/mol

IUPAC Name

2,5-dichloro-N-decylbenzenesulfonamide

InChI

InChI=1S/C16H25Cl2NO2S/c1-2-3-4-5-6-7-8-9-12-19-22(20,21)16-13-14(17)10-11-15(16)18/h10-11,13,19H,2-9,12H2,1H3

InChI Key

GPYMUHYLHHIAHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-decylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with decylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-decylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to produce the corresponding sulfonic acid and decylamine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted benzenesulfonamides

    Oxidation: Benzenesulfonic acids

    Reduction: Benzenesulfinamides

    Hydrolysis: Benzenesulfonic acid and decylamine

Scientific Research Applications

2,5-Dichloro-N-decylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-decylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. This compound may target enzymes involved in folate synthesis, leading to the disruption of essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

Comparisons focus on three classes of analogs:

N-Alkylbenzenesulfonamides with varying chain lengths (e.g., N-octyl, N-dodecyl).

Halogen-substituted benzenesulfonamides (e.g., 2,4-dichloro, 3,5-dichloro isomers).

Functionalized sulfonamides (e.g., 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid, as in ).

Table 1: Comparative Properties of Selected Sulfonamides
Compound Molecular Weight (g/mol) Key Substituents Solubility Trends Melting Point (°C)
2,5-Dichloro-N-decylbenzenesulfonamide 378.34 Cl (2,5), N-decyl Low in water; high in organics Not reported
N-Octyl-2,5-dichlorobenzenesulfonamide 350.29 Cl (2,5), N-octyl Moderate in toluene ~85–90
3,5-Dichloro-N-decylbenzenesulfonamide 378.34 Cl (3,5), N-decyl Similar to 2,5-isomer Not reported
2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid 380.22 Cl (2,5), methylbutanoic acid High in polar solvents (e.g., DMSO) 162–164

Impact of Structural Variations

  • Alkyl Chain Length: The decyl chain in the target compound enhances hydrophobicity compared to shorter chains (e.g., N-octyl), reducing aqueous solubility but improving compatibility with nonpolar matrices. Longer chains (e.g., N-dodecyl) may further decrease melting points due to disrupted crystallinity.
  • For example, 3,5-substitution may hinder π-stacking more than 2,5-substitution.
  • Functional Groups: The carboxylic acid group in 2-(2,5-dichlorobenzenesulfonamido)-3-methylbutanoic acid () enables hydrogen bonding, increasing solubility in polar solvents and elevating its melting point (162–164°C) compared to the decyl analog . The absence of this group in this compound results in weaker intermolecular forces, likely reducing crystallinity.

Research Findings and Implications

  • Crystallography : The analog in exhibits a planar benzene ring and intramolecular N–H···O hydrogen bonding, stabilizing its crystal lattice . The decyl chain in the target compound is expected to introduce torsional flexibility, complicating crystallization and lowering melting points.
  • Biological Activity : Sulfonamides with carboxylic acid groups (e.g., ) often show enhanced antibacterial activity due to improved solubility and target binding. In contrast, the decyl chain may promote membrane disruption in microbes, a mechanism common to surfactants.
  • Thermal Stability : Longer alkyl chains typically reduce thermal stability. For instance, N-decyl derivatives may decompose at lower temperatures than N-methyl analogs.

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